molecular formula C7H5ClN2O5 B3055096 5-Chloro-2-methoxy-1,3-dinitrobenzene CAS No. 6302-58-5

5-Chloro-2-methoxy-1,3-dinitrobenzene

Cat. No.: B3055096
CAS No.: 6302-58-5
M. Wt: 232.58 g/mol
InChI Key: RJKDSQQOZYXNMJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-1,3-dinitrobenzene is a poly-substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 5, a methoxy (-OCH₃) group at position 2, and nitro (-NO₂) groups at positions 1 and 3. This arrangement creates a sterically and electronically complex structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

6302-58-5

Molecular Formula

C7H5ClN2O5

Molecular Weight

232.58 g/mol

IUPAC Name

5-chloro-2-methoxy-1,3-dinitrobenzene

InChI

InChI=1S/C7H5ClN2O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,1H3

InChI Key

RJKDSQQOZYXNMJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Other CAS No.

6302-58-5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Melting Point (°C) Key Applications/Properties
5-Chloro-2-methoxy-1,3-dinitrobenzene C₇H₅ClN₂O₅ 232.58 (calc.) Cl (C5), OCH₃ (C2), NO₂ (C1,3) N/A N/A Intermediate for pharmacophores
5-(tert-Butyl)-2-methoxy-1,3-dinitrobenzene C₁₁H₁₄N₂O₅ 254.09 t-Bu (C5), OCH₃ (C2), NO₂ (C1,3) 80% 86–87 Monomer for chiral calixarenes
5-(Ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene C₉H₁₀N₂O₆S 298.25 SO₂Et (C5), OCH₃ (C2), NO₂ (C1,3) 59% (overall) N/A Precursor to VEGFR2 inhibitors
2-Azido-5-chloro-1,3-dinitrobenzene C₆H₂ClN₅O₄ 243.56 N₃ (C2), Cl (C5), NO₂ (C1,3) N/A N/A High-energy material (azide group)

Key Observations :

  • Steric Effects : The tert-butyl group in C₁₁H₁₄N₂O₅ increases molecular weight (254.09 vs. 232.58) and improves crystallinity (MP = 86–87°C), enhancing its utility in polymer synthesis .
  • Reactivity : The azide group in C₆H₂ClN₅O₄ introduces explosive hazards, limiting its handling compared to methoxy- or chloro-substituted analogues .
Positional Isomers and Halogen Variants
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Differences
1,5-Dichloro-3-methoxy-2-nitrobenzene C₇H₅Cl₂NO₃ 222.03 Cl (C1,5), OCH₃ (C3), NO₂ (C2) Higher halogen content increases toxicity
1-Chloro-2,3-dinitrobenzene C₆H₃ClN₂O₄ 202.55 Cl (C1), NO₂ (C2,3) Absorbance at 355 nm; used in enzymatic assays
5-Chloro-1,3-difluoro-2-methoxybenzene C₇H₅ClF₂O 178.56 Cl (C5), F (C1,3), OCH₃ (C2) Fluorine enhances lipophilicity for agrochemicals

Key Observations :

  • Toxicity: Dichloro-substituted C₇H₅Cl₂NO₃ requires stringent safety protocols (e.g., artificial respiration if inhaled) compared to mono-chloro derivatives .
  • Spectroscopic Utility: 1-Chloro-2,3-dinitrobenzene exhibits measurable absorbance at 355 nm, enabling kinetic studies in ethanol .

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